Bromuro de lidocaína N-etilo

Descripción general

Descripción

Bromuro de QX 314: es un derivado cuaternario de la lidocaína impermeable a la membrana, conocido principalmente por su papel como bloqueador de los canales de sodio. Este compuesto tiene una carga permanente y se utiliza ampliamente en la investigación científica, particularmente en los campos de la neurofisiología y el manejo del dolor .

Aplicaciones Científicas De Investigación

Química: El bromuro de QX 314 se utiliza como herramienta para estudiar la función de los canales iónicos y para investigar las propiedades de los canales de sodio en varios sistemas .

Biología: En la investigación biológica, el bromuro de QX 314 se utiliza para bloquear los canales de sodio en las neuronas, lo que permite a los investigadores estudiar el papel de estos canales en la señalización neuronal y las vías del dolor .

Medicina: Esta propiedad lo convierte en un candidato para desarrollar nuevos anestésicos locales .

Industria: Si bien su uso principal es en la investigación, las propiedades únicas del bromuro de QX 314 lo convierten en un compuesto valioso para desarrollar nuevos fármacos y estudiar las interacciones farmacológicas .

Mecanismo De Acción

El bromuro de QX 314 ejerce sus efectos bloqueando los canales de sodio dependientes de voltaje. Lo consigue entrando en la célula a través de los canales del receptor potencial transitorio de tipo vaniloide subtipo 1 (TRPV1), que son activados por la capsaicina. Una vez dentro de la célula, el bromuro de QX 314 se une al lado intracelular de los canales de sodio, impidiendo que los iones sodio entren en la célula y, por lo tanto, inhibiendo la generación del potencial de acción .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Lidocaine N-ethyl bromide interacts with voltage-gated sodium channels, blocking both fast sodium-dependent action potentials and voltage-dependent, non-inactivating sodium conductance . This interaction inhibits the propagation of action potentials, leading to its anesthetic effects .

Cellular Effects

In vitro studies have shown that Lidocaine N-ethyl bromide can have a demethylating effect on breast cancer cells This suggests that it may have a role in influencing gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of Lidocaine N-ethyl bromide involves its binding to sodium channels, blocking the propagation of action potentials . This results in a decrease in the rate of contractions of the heart when injected near nerves, the nerves cannot conduct signals to or from the brain .

Temporal Effects in Laboratory Settings

It has been used as a standard in studying the demethylation effect of lidocaine N-ethyl bromide on breast cancer cells in vitro .

Dosage Effects in Animal Models

In animal models, Lidocaine N-ethyl bromide has been shown to produce long-lasting local anesthesia . The onset of Lidocaine N-ethyl bromide-mediated blockade was consistently slower compared with lidocaine, but the duration of the blockade was significantly longer .

Metabolic Pathways

Lidocaine, the parent compound of Lidocaine N-ethyl bromide, is metabolized in the liver by the P450 3A4 isoenzyme . This enzyme alters lidocaine through a sequential process of oxidative N-dealkylation, yielding mono-ethyl-glycine xylidide (MEGX) and subsequently, glycine xylidine (GX) .

Transport and Distribution

It is known that it is not membrane permeable .

Subcellular Localization

Given its role in blocking sodium channels, it is likely to be localized at the cell membrane where these channels are present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de QX 314 se sintetiza mediante la cuaternización de la lidocaína. El proceso implica la reacción de la lidocaína con un agente alquilante, como el bromuro de metilo, en condiciones controladas. La reacción suele tener lugar en un disolvente orgánico como el dimetilsulfóxido (DMSO) o el acetonitrilo, y el producto se purifica mediante recristalización .

Métodos de producción industrial: La producción industrial del bromuro de QX 314 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar una alta pureza y consistencia. El compuesto se produce a menudo a granel y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de QX 314 experimenta principalmente reacciones de sustitución debido a su estructura de amonio cuaternario. También puede participar en reacciones de intercambio iónico, particularmente en sistemas biológicos .

Reactivos y condiciones comunes:

Reacciones de sustitución: Estas reacciones suelen implicar nucleófilos como iones hidróxido u otros aniones que pueden desplazar al ion bromuro.

Reacciones de intercambio iónico: Estas tienen lugar en soluciones acuosas donde el bromuro de QX 314 interactúa con otras especies iónicas

Principales productos: Los principales productos de estas reacciones dependen de los reactivos específicos utilizados. Por ejemplo, en una reacción de sustitución con iones hidróxido, el producto sería el hidróxido de QX 314 .

Comparación Con Compuestos Similares

Compuestos similares:

Lidocaína: El compuesto precursor del bromuro de QX 314, utilizado como anestésico local.

QX 222: Otro derivado cuaternario de la lidocaína con propiedades similares.

Tetrodotoxina: Un potente bloqueador de los canales de sodio utilizado en la investigación

Singularidad: El bromuro de QX 314 es único debido a su naturaleza impermeable a la membrana, lo que le permite bloquear selectivamente los canales de sodio en neuronas específicas sin afectar a otras células. Esta propiedad lo hace particularmente útil para estudios específicos en neurofisiología e investigación del dolor .

Propiedades

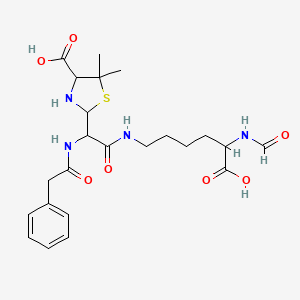

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lidocaine N-ethyl bromide involves the reaction of Lidocaine with ethyl bromide in the presence of a base.", "Starting Materials": [ "Lidocaine", "Ethyl bromide", "Base (such as sodium hydroxide or potassium carbonate)", "Solvent (such as ethanol or acetone)" ], "Reaction": [ "Dissolve Lidocaine in a solvent", "Add the base to the solution to form a salt", "Add ethyl bromide to the solution", "Heat the solution and stir for several hours", "Cool the solution and filter the precipitated product", "Wash the product with a solvent to remove impurities", "Dry the product under vacuum to obtain Lidocaine N-ethyl bromide" ] } | |

| 21306-56-9 | |

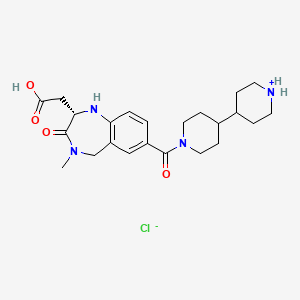

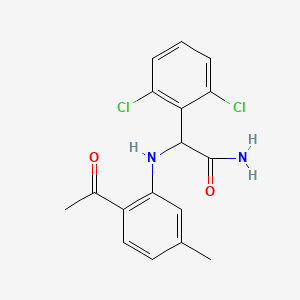

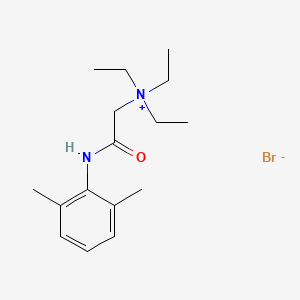

Fórmula molecular |

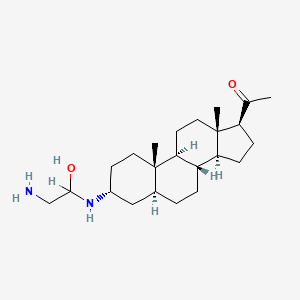

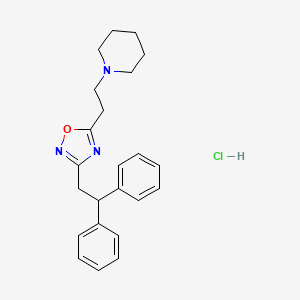

C16H27N2O+ |

Peso molecular |

263.40 g/mol |

Nombre IUPAC |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |

InChI |

InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |

Clave InChI |

PYEBKOFMWAMBFV-UHFFFAOYSA-O |

SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |

SMILES canónico |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |

Apariencia |

Solid powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

>51.5 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

QX 314 QX-314 QX-314 bromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Lidocaine N-ethyl bromide (QX-314)?

A1: Lidocaine N-ethyl bromide (QX-314) is a permanently charged derivative of lidocaine that acts as a potent voltage-gated sodium channel blocker. Unlike lidocaine, QX-314 cannot readily cross cell membranes due to its charge. [, , ]

Q2: How does the structure of QX-314 differ from lidocaine, and how does this impact its activity?

A2: QX-314 is structurally similar to lidocaine but contains an ethyl bromide group attached to the tertiary amine nitrogen. This modification renders QX-314 permanently charged, preventing it from passively diffusing across cell membranes. Consequently, QX-314 primarily exerts its blocking action on sodium channels when present intracellularly. [, , ]

Q3: How can QX-314 be selectively delivered into nociceptors to induce analgesia?

A3: Research suggests that co-administering QX-314 with Transient Receptor Potential Vanilloid 1 (TRPV1) agonists allows for targeted delivery into nociceptors. TRPV1 channels, primarily expressed by nociceptors, become permeable to large cations like QX-314 upon activation. This strategy enables localized, long-lasting analgesia by selectively blocking sodium channels within nociceptors, thereby inhibiting pain signal transmission. [, ]

Q4: Can lidocaine be used as a TRPV1 agonist for targeted QX-314 delivery?

A4: Interestingly, studies have shown that lidocaine itself can activate TRPV1 channels at clinically relevant doses. This finding suggests the potential for using lidocaine as both the TRPV1 agonist and a component of the analgesic effect, alongside QX-314, for targeted and prolonged pain relief. []

Q5: Does QX-314 affect calcium currents in neurons?

A5: Research indicates that intracellular QX-314 can inhibit both high-threshold and low-threshold calcium currents in hippocampal CA1 pyramidal neurons. This inhibition appears to be partially dependent on the intracellular bromide concentration, as evidenced by experiments using different QX-314 salts. []

Q6: What is the impact of QX-314 on synaptic transmission in the visual cortex?

A6: Studies using QX-314 in visual cortex slices revealed that blocking action potential output from neurons does not hinder the induction of transient synaptic potentiation. This finding suggests that QX-314 does not disrupt the fundamental mechanisms underlying synaptic plasticity in this brain region. [, ]

Q7: How does QX-314 impact synaptic responses mediated by GABAB receptors in the hippocampus?

A7: Experiments in the hippocampus demonstrate that intracellular QX-314 selectively blocks postsynaptic, but not presynaptic, GABAB receptor-mediated responses. This selectivity highlights the distinct downstream signaling pathways coupled to GABAB receptors at different neuronal locations. []

Q8: Can QX-314 be used to study the role of sodium channels in starburst amacrine cells?

A8: Researchers have employed QX-314 to investigate the role of sodium channels in starburst amacrine cells. Despite blocking sodium channels, QX-314 did not affect the spontaneous or light-evoked activity of these cells, suggesting that sodium channels may not be essential for their basic physiological functions. []

Q9: Does QX-314 impact the activity of olfactory granule cells?

A9: Intracellular QX-314 has been used to dissect the role of sodium channels in dendritic spikes of olfactory granule cells. By blocking these spikes, QX-314 helped researchers understand how these events contribute to calcium signaling and synaptic integration in these neurons. []

Q10: Can QX-314 be used to study the effects of anoxia on synaptic transmission?

A10: Researchers have utilized QX-314 to investigate the impact of anoxia on inhibitory synaptic transmission in hippocampal slices. By blocking specific currents, QX-314 helped to elucidate how anoxia alters neuronal excitability and synaptic function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.